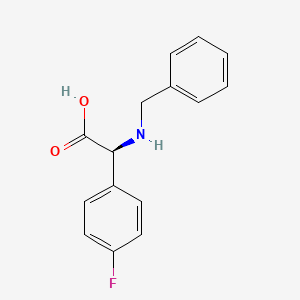

![molecular formula C20H18N4O5S2 B2597987 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 923194-91-6](/img/structure/B2597987.png)

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

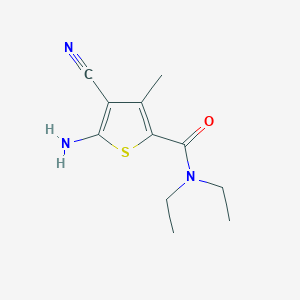

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H18N4O5S2 and its molecular weight is 458.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Applications

The compound N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is part of a broader class of benzothiazole derivatives, which have been extensively studied in the field of chemical synthesis. For instance, Konovalova et al. (2014) demonstrated the synthesis of related benzamide derivatives through a process involving thiocyanation and intramolecular cyclization. These derivatives have potential applications in creating novel chemical structures (Konovalova et al., 2014).

Darweesh et al. (2016) explored the microwave-mediated synthesis of benzothiazole-based heterocycles, which are versatile building blocks for various chemical compounds. Their research contributes to the efficient synthesis of complex molecular structures, potentially including compounds like this compound (Darweesh et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their role in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their efficacy as corrosion inhibitors for carbon steel, indicating potential industrial applications of related compounds (Hu et al., 2016).

Biological Applications

In the biological domain, Aki et al. (2021) found that a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, improved monoclonal antibody production in Chinese hamster ovary cell cultures. This suggests that similar compounds might have applications in biotechnology and pharmaceutical production (Aki et al., 2021).

Antimicrobial and Antitumor Potential

Mene et al. (2013) synthesized and screened benzothiazole derivatives for their anti-inflammatory and antibacterial activities. This indicates the potential for such compounds, including this compound, to serve as leads in the development of new therapeutic agents (Mene et al., 2013).

Additionally, Yoshida et al. (2005) reported the synthesis and evaluation of benzothiazole derivatives as antitumor agents, suggesting potential applications in cancer therapy (Yoshida et al., 2005).

Mechanism of Action

Target of Action

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide primarily targets specific enzymes involved in cellular processes. One of the main targets is the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides and amino acids . By inhibiting DHFR, this compound disrupts the synthesis of DNA, RNA, and proteins, leading to impaired cell proliferation.

Mode of Action

This compound binds to the active site of dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate . This competitive inhibition results in a decrease in the availability of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate. Consequently, the compound effectively halts the replication of rapidly dividing cells, such as cancer cells, by interfering with their nucleotide synthesis.

Biochemical Pathways

The inhibition of dihydrofolate reductase by this compound affects several biochemical pathways. The most significant impact is on the folate pathway, which is crucial for the synthesis of nucleotides and amino acids . By disrupting this pathway, the compound leads to a reduction in DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed when administered orally and exhibits good bioavailability . It is distributed widely throughout the body, including the central nervous system. Metabolism primarily occurs in the liver, where it undergoes biotransformation to active metabolites. Excretion is mainly via the kidneys, with both the parent compound and its metabolites being eliminated in the urine.

Result of Action

The molecular and cellular effects of this compound include the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis . This results in the suppression of tumor growth and proliferation. Additionally, the compound’s action on rapidly dividing cells makes it effective against certain types of cancer and bacterial infections.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, acidic or basic conditions can affect the compound’s stability and solubility, potentially altering its bioavailability. Additionally, interactions with other drugs or dietary components can impact its absorption and metabolism, thereby influencing its overall efficacy.

: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds

Properties

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S2/c1-23(2)31(28,29)14-7-8-15-16(11-14)30-20(21-15)22-19(27)12-3-5-13(6-4-12)24-17(25)9-10-18(24)26/h3-8,11H,9-10H2,1-2H3,(H,21,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYKJVODKCYOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597908.png)

![2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2597912.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2597917.png)

![3-Ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597919.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2597926.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597927.png)